3,5-Difluorobenzylmagnesium chloride

Catalog No.
S6645911
CAS No.
1114400-72-4
M.F
C7H5ClF2Mg
M. Wt
186.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzylmagnesium chloride

CAS Number

1114400-72-4

Product Name

3,5-Difluorobenzylmagnesium chloride

IUPAC Name

magnesium;1,3-difluoro-5-methanidylbenzene;chloride

Molecular Formula

C7H5ClF2Mg

Molecular Weight

186.87 g/mol

InChI

InChI=1S/C7H5F2.ClH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

XKCHLEFZYRHECB-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Cl-]

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Cl-]

3,5-Difluorobenzylmagnesium chloride is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is C7H6ClF2Mg, and it features a difluorobenzyl group attached to a magnesium chloride moiety. The presence of fluorine atoms significantly influences the electronic properties and reactivity of the compound, making it a valuable reagent in organic synthesis. The polar magnesium-chlorine bond is particularly reactive, allowing for various nucleophilic addition reactions with electrophiles such as carbonyl compounds.

Grignard reagents like 3,5-DFBMgCl function as nucleophiles due to the negative charge partially residing on the carbon atom attached to the magnesium. This carbon atom can attack the electrophilic carbonyl carbon in carbonyl compounds, forming a new carbon-carbon bond.

3,5-DFBMgCl solution in 2-MeTHF is a hazardous material. Here are some of the safety concerns:

  • Flammability: The organic solvent (2-MeTHF) is flammable.
  • Air and moisture sensitivity: Grignard reagents can ignite upon contact with air or moisture.
  • Reactivity with water: The reaction with water is vigorous and releases flammable hydrogen gas.

Grignard Reagents in Organic Synthesis

,5-Difluorobenzylmagnesium chloride (3,5-DFBMgCl) is a type of Grignard reagent. Grignard reagents are organometallic compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. They are a fundamental tool in organic synthesis because they act as a source of nucleophilic carbon atoms. These nucleophiles can react with various carbonyl compounds (such as aldehydes, ketones, esters, and amides) to form new carbon-carbon bonds. This reaction is known as a nucleophilic addition reaction and is crucial for the synthesis of complex organic molecules [Source: Organic Chemistry by John McMurry].

3,5-Difluorobenzyl Grignard Reagent

3,5-DFBMgCl specifically contains a 3,5-difluorobenzyl group (C6H4F2CH2-) attached to the magnesium atom through a magnesium-chlorine bond (Mg-Cl). The presence of the two fluorine atoms at the 3 and 5 positions of the benzyl ring makes this Grignard reagent a valuable tool for introducing difluoromethyl functionality into organic molecules [Source: 3,5-Difluorobenzylmagnesium bromide 0.25 M in 2-MeTHF (2-Methyltetrahydrofuran) | VWR

  • Nucleophilic Addition: It adds to carbonyl compounds (aldehydes, ketones) to form alcohols. The general reaction can be represented as:
    RMgX+RC=ORCR(OH)MgXR-Mg-X+R'C=O\rightarrow R-CR'(OH)-Mg-X
    where RR is the 3,5-difluorobenzyl group and XX is chloride.
  • Substitution Reactions: This compound can replace halides in organic molecules, facilitating the formation of new carbon-carbon bonds.
  • Coupling Reactions: It can couple with other organic halides to produce more complex structures.

Due to its reactivity, 3,5-difluorobenzylmagnesium chloride must be handled under inert conditions to avoid decomposition from moisture or protic solvents.

The synthesis of 3,5-difluorobenzylmagnesium chloride typically involves the reaction of 3,5-difluorobenzyl chloride with magnesium in an anhydrous ether solvent. The reaction conditions are crucial:

  • Solvent: Anhydrous solvents like diethyl ether or tetrahydrofuran are used to prevent moisture interference.
  • Inert Atmosphere: The reaction should be conducted under nitrogen or argon to avoid contact with air and water.

The general synthesis can be summarized as follows:

  • Reactants: Combine 3,5-difluorobenzyl chloride with magnesium metal.
  • Conditions: Maintain an inert atmosphere and low moisture levels during the reaction at room temperature or slightly elevated temperatures .

3,5-Difluorobenzylmagnesium chloride is primarily utilized in organic synthesis for:

  • Formation of Carbon-Carbon Bonds: It is instrumental in constructing complex organic molecules through nucleophilic addition and substitution reactions.
  • Synthesis of Fluorinated Compounds: The difluoromethyl group introduced by this reagent can enhance the biological activity and stability of pharmaceutical compounds.
  • Research

Interaction studies involving 3,5-difluorobenzylmagnesium chloride focus on its reactivity with various electrophiles. These studies emphasize maintaining anhydrous conditions due to the compound's sensitivity to moisture. The interactions typically lead to the formation of substituted organic compounds or alcohols from carbonyl substrates.

Research on similar Grignard reagents has shown that they can react vigorously with water and carbon dioxide, highlighting the importance of controlled environments during experiments.

Several compounds share structural similarities with 3,5-difluorobenzylmagnesium chloride. Here are some notable examples:

Compound NameFormulaKey Differences
Benzylmagnesium bromideC7H7BrMgLacks fluorine substituents; more stable
2,4-Difluorobenzylmagnesium bromideC7H6BrF2MgDifferent fluorine positions; distinct reactivity
3-Fluorobenzylmagnesium bromideC7H6BrF MgContains only one fluorine; different properties
4-Difluorobenzylmagnesium bromideC7H5BrF2MgDifferent position of fluorines; unique properties

The presence of fluorine atoms in these compounds enhances their electrophilic character compared to traditional Grignard reagents without fluorine substituents. This unique property allows for selective reactions that can be tailored for specific synthetic applications.

Hydrogen Bond Acceptor Count

4

Exact Mass

185.9898259 g/mol

Monoisotopic Mass

185.9898259 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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